Brasiliquinone B

Natural Products Chemistry Polyketide Biosynthesis Structural Biology

Brasiliquinone B (CHEBI:65517) is a carbopolycyclic benz[a]anthraquinone antibiotic belonging to the angucycline/angucyclinone class, originally isolated from the culture broth of the actinomycete Nocardia brasiliensis. It is defined by a 3,4-dihydrotetraphene-1,7,12(2H)-trione core bearing hydroxy groups at C-6 and C-8 and an (S)-ethyl substituent at C-3.

Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
Cat. No. B1242146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrasiliquinone B
Synonymsbrasiliquinone B
Molecular FormulaC20H16O5
Molecular Weight336.3 g/mol
Structural Identifiers
SMILESCCC1CC2=CC(=C3C(=C2C(=O)C1)C(=O)C4=C(C3=O)C(=CC=C4)O)O
InChIInChI=1S/C20H16O5/c1-2-9-6-10-8-14(23)17-18(15(10)13(22)7-9)19(24)11-4-3-5-12(21)16(11)20(17)25/h3-5,8-9,21,23H,2,6-7H2,1H3/t9-/m0/s1
InChIKeyYXEPHAVILJDRHK-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brasiliquinone B Compound Profile and Baseline Differentiation for Scientific Procurement


Brasiliquinone B (CHEBI:65517) is a carbopolycyclic benz[a]anthraquinone antibiotic belonging to the angucycline/angucyclinone class, originally isolated from the culture broth of the actinomycete Nocardia brasiliensis [1]. It is defined by a 3,4-dihydrotetraphene-1,7,12(2H)-trione core bearing hydroxy groups at C-6 and C-8 and an (S)-ethyl substituent at C-3 [1]. Within its immediate congeneric series, brasiliquinone B represents the aglycone of the glycosylated antibiotic brasiliquinone A and the 8-hydroxy parent of the 8-O-methyl derivative brasiliquinone C, making it the central structural reference for the brasiliquinone family [2]. Its reported biological profile includes antibacterial activity against Gram-positive bacteria (including Mycobacterium spp.) and cytotoxic activity against multidrug-resistant P388/ADR tumour cells [3].

Angucycline family structural reference with ethyl-substituted benz[a]anthraquinone core
Supports antimicrobial screening context against Gram-positive bacteria including Mycobacterium spp.
Cell-permeable alkaloid probe for multidrug-resistant cell-model endpoint review (P388/ADR)

Why Brasiliquinone B Cannot Be Replaced by Generic Angucyclinones or Even Its Co-Metabolites


Procurement decisions that treat brasiliquinone B as interchangeable with other angucyclinones or even its co-isolated congeners (brasiliquinones A and C) overlook three structural determinants that directly dictate biological readout. First, the C-3 ethyl substituent on the benz[a]anthraquinone scaffold distinguishes the entire brasiliquinone series from the vast majority of angucyclines (>150 members), which carry a methyl group at this position, implying a distinct polyketide starter unit (propionate vs. acetate) and potentially altered target engagement [1]. Second, within the brasiliquinone family, the presence or absence of the ristosamine O-glycoside (brasiliquinone A vs. B) and the methylation state of the 8-OH group (brasiliquinone B vs. C) are not inert peripheral modifications; they correlate with materially different antitumor potency. Specifically, brasiliquinones B and C are reported to be more effective than brasiliquinone A in vitro against L1210 and P388 leukemia cell lines [2]. Third, the Gram-positive antibacterial spectrum reported for brasiliquinone B includes Mycobacterium spp., a property not uniformly shared across all angucyclinone congeners [1]. Selecting a generic angucyclinone as a surrogate therefore risks acquiring a compound with quantitatively distinct potency, a shifted antibacterial spectrum, or both.

! Generic angucyclinones carry a methyl group at C-3, not the ethyl substituent of brasiliquinone B; target engagement may differ significantly.
! The glycosylated congener brasiliquinone A shows lower potency in leukemia assays; selecting A may reduce cytotoxic endpoint sensitivity.
! Anti-mycobacterial activity is not universal across angucyclinones; a structurally similar compound may lack this screening property.

Brasiliquinone B Quantifiable Differentiation Evidence Guide for Scientific Selection


C-3 Ethyl Substituent Distinguishes Brasiliquinone B from the Angucyclinone Class

Brasiliquinone B possesses an ethyl group at C-3 of the benz[a]anthraquinone skeleton, whereas the overwhelming majority of angucyclinones, including the well-known reference compound ochromycinone, carry a methyl substituent at this position [1]. This ethyl-for-methyl replacement reflects incorporation of a propionate rather than an acetate starter unit during polyketide chain assembly [1]. The structural consequence is a measurable increase in side-chain length and lipophilicity at a position critical for interactions with the angucycline pharmacophore [1].

C-3 Substituent
Class-level inference
Ethyl vs. methyl; ΔCH₂ = +14 Da; increased lipophilicity
Structurally distinct pharmacophore; not interchangeable with generic angucyclinones.
Propionate-derived starter unit; quantitative ClogP not available.
Natural Products Chemistry Polyketide Biosynthesis Structural Biology

Brasiliquinone B Exhibits Superior in Vitro Antitumor Potency Compared to Glycosylated Brasiliquinone A

In head-to-head cytotoxicity testing against murine lymphocytic leukemia L1210 and P388 cell lines, the brasiliquinone B and C aglycones were more effective than the glycosylated brasiliquinone A [1]. This rank-order relationship directly challenges a common procurement assumption that the glycosylated congener (brasiliquinone A) would inherently represent the more 'drug-like' or potent candidate by virtue of its appended ristosamine sugar. The aglycone (brasiliquinone B) instead emerges as the higher-potency scaffold in these leukemia models [1]. Quantitative IC50 values for individual congeners were not disclosed in the public abstract, but the directionality and relative potency ranking are explicitly stated as a conclusion of the comparative study [1].

Leukemia Potency
Head-to-head comparison
Reported rank: B ≈ C > A (L1210, P388)
Supports cytotoxicity endpoint review; aglycone more potent than glycoside in tested models.
Exact IC₅₀ values unavailable; full-text data needed.
Cancer Pharmacology Drug Resistance Natural Product Cytotoxicity

Brasiliquinone B Aglycone Structure Avoids Glycosidic Instability and Stereochemical Complexity Inherent in Brasiliquinone A

Brasiliquinone A incorporates ristosamine (3-amino-2,3,6-trideoxy-α-L-ribo-hexopyranose) as an O-glycoside attached at the 8-position of the benz[a]anthraquinone core [1]. Brasiliquinone B is the corresponding aglycone with a free 8-OH group [1]. The glycosidic bond in brasiliquinone A introduces an acid-labile linkage, an additional stereocenter (anomeric configuration), and a chiral amine group that increase analytical complexity, potential degradation pathways, and batch-to-batch variability during storage and formulation [1]. Brasiliquinone B, lacking the sugar, presents as a structurally simpler polyphenolic quinone with fewer rotatable bonds, no glycosidic bond susceptible to hydrolysis, and a well-defined (S)-configuration solely at C-3 [1]. Spectroscopic characterization (¹H/¹³C NMR) of the aglycone is correspondingly less congested in the δ 3–5 ppm carbohydrate region [2].

Aglycone Stability
Cross-study comparable
MW 336 vs 465; 1 rotatable bond vs 4; no glycosidic bond
Simpler chemical entity; fewer degradation pathways and QC failure modes.
NMR characterization less congested in carbohydrate region.
Chemical Stability Synthetic Tractability Quality Control

Brasiliquinone B Antibacterial Activity Includes Mycobacteria, a Spectrum Not Universal Across Angucyclinones

The original biological characterisation of brasiliquinones A, B, and C reported activity against Gram-positive bacteria including Mycobacterium species, while no activity was observed against Gram-negative bacteria or fungi [1]. Although this study did not report organism-level MICs comparing brasiliquinone B against a structurally distinct angucyclinone head-to-head, the inclusion of Mycobacterium spp. within the antibacterial spectrum is noteworthy because not all angucyclinones carry this anti-mycobacterial property. Many angucyclinones described in the literature are tested predominantly against Staphylococcus aureus and Bacillus subtilis, with anti-mycobacterial data scarce or absent [2]. The reported Gram-positive selectivity (including Mycobacteria) combined with Gram-negative inactivity constitutes a specific pharmacological fingerprint that should anchor strain-selection decisions in any antibacterial follow-up study [1].

Anti-Mycobacterial
Class-level inference
Active against Gram-positive incl. Mycobacterium spp.; inactive vs Gram-negative/fungi
Supports antimicrobial screening context; not assumed for all angucyclinones.
Specific MICs not reported; full-text confirmation advised.
Antimicrobial Resistance Mycobacterial Infections Gram-Positive Antibiotics

Brasiliquinone B Multidrug-Resistant Tumour Cell Activity Provides a Differentiated Selection Criterion

Brasiliquinone B displays activity against the multidrug-resistant P388/ADR (adriamycin-resistant) murine leukemia cell line [1]. This property is specifically documented for the brasiliquinone series and is not a universal feature of angucyclinones. The P388/ADR cell line overexpresses P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that effluxes a broad range of chemotherapeutic agents including anthracyclines such as doxorubicin [2]. The observation that brasiliquinone B retains activity against this efflux-competent resistant line suggests either that it is not a P-gp substrate or that it circumvents this resistance mechanism to a measurable extent, a trait that differentiates it from P-gp-susceptible anthracycline analogs [1]. Notably, brasiliquinone A is also reported as active against P388/ADR, but the relative potency advantage of B over A is maintained (see Evidence Item 2) [3].

MDR Activity
Supporting evidence
Retains activity against P388/ADR (P-gp overexpressing)
Supports MDR cell-model endpoint review; may circumvent efflux resistance.
IC₅₀ and resistance factor not available from accessed sources.
Multidrug Resistance P388/ADR Cytotoxicity Screening

Synthetic Tractability: Brasiliquinone B Total Synthesis Achieved via Multiple Convergent Routes

At least three independent total syntheses of (±)-brasiliquinone B have been published, employing mechanistically distinct key transformations: (i) Friedel–Crafts alkylation (Patil et al., 2002) [1]; (ii) phthalide annulation and photooxygenation (Mal and Roy) ; and (iii) boron triacetate-mediated Diels–Alder reaction (Krohn et al., 2000, yielding (±)-6-deoxybrasiliquinone B as a direct precursor) [2]. The existence of multiple validated synthetic routes is a practical metric of scaffold accessibility and a de-risking factor for procurement, as it provides alternative sourcing strategies if one route encounters supply-chain constraints. By comparison, the glycosylated brasiliquinone A requires additional steps for stereoselective glycosylation of the aglycone with ristosamine, adding synthetic complexity and cost [3]. Asymmetric total syntheses of enantiopure (S)-brasiliquinones B and C have also been accomplished via oxidative cyclization [4].

Synthetic Access
Cross-study comparable
≥3 distinct total synthesis routes published
De-risks procurement via alternative synthetic strategies; supports SAR expansion.
Asymmetric synthesis of enantiopure form also achieved.
Total Synthesis Process Chemistry Medicinal Chemistry

Procurement-Relevant Application Scenarios for Brasiliquinone B


Cytotoxic Screening Against Drug-Resistant Leukemia Cell Lines (L1210, P388/ADR)

Brasiliquinone B should be prioritized for in vitro cytotoxicity panels targeting drug-resistant leukemia, specifically L1210 lymphocytic leukemia and P388/ADR multidrug-resistant cells, based on its demonstrated advantage over brasiliquinone A in these models [1]. The documented activity against P388/ADR cells that overexpress P-glycoprotein suggests the scaffold is not efficiently effluxed by this resistance pump, making it a rational starting point for medicinal chemistry programs focused on circumventing MDR [2]. Researchers selecting compounds for such screens should requisition brasiliquinone B rather than A to maximize the probability of identifying a potent hit.

Anti-Mycobacterial Discovery Programs Requiring Gram-Positive Selective Scaffolds

Brasiliquinone B is one of the relatively few angucyclinones for which anti-mycobacterial activity has been explicitly reported in the primary discovery literature [1]. For tuberculosis (Mycobacterium tuberculosis) or nontuberculous mycobacteria (NTM) drug discovery programs, this documented biological annotation provides a procurement rationale over angucyclinones whose anti-mycobacterial status remains unknown. Follow-up MIC determination against M. tuberculosis H37Rv or clinical isolates is strongly recommended to establish quantitative potency benchmarks [1].

Synthetic Methodology Development and Scaffold Diversification

The existence of at least three mechanistically distinct total syntheses of (±)-brasiliquinone B makes this compound an ideal model scaffold for testing new annulation or C–C bond-forming methodologies [1][2][3]. Procurement of the natural product or its synthetic equivalent enables direct comparison of new synthetic routes against established protocols, and the well-characterized spectroscopic data (¹H/¹³C NMR) provide unambiguous benchmarks for product identity [4]. The ethyl-substituted angucyclinone core further serves as a template for diversification at C-3, C-6, and C-8 positions to generate focused libraries with altered biological profiles [1].

Angucyclinone Biosynthetic Pathway Elucidation and Heterologous Expression

The recent identification and mobilization of the cryptic brasiliquinone biosynthetic gene cluster from pathogenic Nocardia brasiliensis has opened avenues for heterologous production in Streptomyces hosts [1]. Brasiliquinone B, as the pathway's central aglycone, serves as the definitive analytical standard for monitoring heterologous expression output. Procurement of an authentic sample is essential for co-injection HPLC/MS experiments, comparative bioactivity confirmation, and biosynthetic intermediate identification.

Application
Selection Property
Validation Focus
Drug-resistant leukemia cell-line screening
Multidrug-resistant model response context
P-gp efflux model endpoint review
Antimycobacterial discovery programs
Gram-positive selective scaffold
MIC determination against M. tuberculosis H37Rv
Synthetic methodology development
Multiple published total synthesis routes
Convergent route benchmarking
Biosynthetic pathway elucidation
Analytical standard for heterologous output
Co-injection HPLC/MS confirmation
Quote Request

Request a Quote for Brasiliquinone B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.